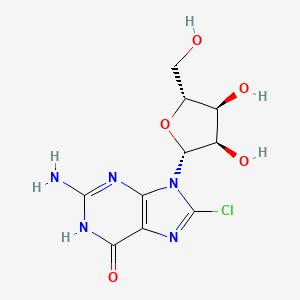

8-Chloroguanosine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEYUNCYYKKCIX-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175254 | |

| Record name | 8-Chloroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2104-68-9 | |

| Record name | 8-Chloroguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vivo Formation of 8-Chloroguanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, quantitative aspects, and analytical methodologies related to the in vivo formation of 8-chloroguanosine (8-Cl-G). This chlorinated nucleoside is a significant biomarker of inflammation-induced nucleic acid damage and is implicated in the pathogenesis of various diseases.

The Core Mechanism of this compound Formation in Vivo

The formation of this compound in vivo is intrinsically linked to the inflammatory response, primarily mediated by neutrophils. During inflammation, these immune cells are recruited to the site of injury or infection where they can be activated by a variety of stimuli, including pathogens and inflammatory mediators.

Upon activation, neutrophils undergo a process called degranulation, releasing the contents of their azurophilic granules into the extracellular space or phagosomes. A key component of these granules is the heme enzyme myeloperoxidase (MPO). Simultaneously, activated neutrophils produce hydrogen peroxide (H₂O₂) via the NADPH oxidase complex.

MPO utilizes H₂O₂ and chloride ions (Cl⁻), which are abundant in physiological fluids, to catalyze the formation of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1] HOCl is a key component of the neutrophil's antimicrobial arsenal but can also cause damage to host tissues.

The generated HOCl can then react with various biological molecules, including the guanine bases in DNA and RNA. The electrophilic chlorine atom of HOCl attacks the C8 position of the guanine ring, leading to the formation of 8-chloroguanine. When this modification occurs at the nucleoside level (guanine linked to a ribose or deoxyribose sugar), the resulting product is this compound or 8-chloro-2'-deoxyguanosine, respectively. The formation of this compound is favored over other modifications like 8-oxo-7,8-dihydroguanosine or 8-nitroguanosine in the presence of HOCl.[2]

The presence of this compound in biological samples is therefore a direct indicator of MPO activity and the generation of reactive chlorine species during inflammation.

Quantitative Data on this compound Formation

The following tables summarize key quantitative data related to the formation of this compound and the enzymatic activity of myeloperoxidase.

Table 1: Reaction Yields and Conditions for Chlorinated Nucleoside Formation

| Nucleoside (0.5 mM) | Reactant (0.5 mM) | pH | Product | Yield (%) | Reference |

| Guanosine | HOCl | 7.4 | This compound | 1.6 | [2] |

| 2'-Deoxyguanosine | HOCl | 7.4 | 8-Chloro-2'-deoxyguanosine | 1.6 | [2] |

| Cytidine | HOCl | 7.4 | 5-Chlorocytidine | 1.6 | [2] |

| 2'-Deoxycytidine | HOCl | 7.4 | 5-Chloro-2'-deoxycytidine | 1.6 | |

| Adenosine | HOCl | 7.4 | 8-Chloroadenosine | 0.2 | |

| 2'-Deoxyadenosine | HOCl | 7.4 | 8-Chloro-2'-deoxyadenosine | 0.2 |

Table 2: Kinetic Parameters of Myeloperoxidase (MPO)

| Substrate | Parameter | Value | Conditions | Reference |

| Chloride (Cl⁻) | k₂ | 2.2 x 10⁶ M⁻¹s⁻¹ | Reaction of MPO Compound I with Cl⁻ | |

| Chloride (Cl⁻) | k₋₂ | 1.9 x 10⁵ s⁻¹ | Dissociation of MPO-I-Cl⁻ complex | |

| MPO-I-Cl⁻ | k₃ | 5.2 x 10⁴ s⁻¹ | Formation of HOCl from MPO-I-Cl⁻ | |

| Hydrogen Peroxide (H₂O₂) | Optimal Concentration | ~0.3 - 0.7 mM | For MPO-mediated chlorination | |

| pH | Optimal Range | 4.5 - 5.0 | For MPO-mediated chlorination |

Detailed Experimental Protocol: Quantification of this compound by LC-MS/MS

This section outlines a representative protocol for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on established protocols for other modified nucleosides.

3.1. Sample Preparation

-

Tissue Homogenization:

-

Excise tissues and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue in a lysis buffer (e.g., with chaotropic agents like guanidinium chloride to denature proteins and nucleases).

-

Use mechanical disruption (e.g., bead beating or sonication) to ensure complete cell lysis.

-

-

Nucleic Acid Extraction:

-

Perform a phenol-chloroform extraction to separate nucleic acids from proteins and lipids.

-

Precipitate the nucleic acids (DNA and RNA) with cold ethanol.

-

Wash the nucleic acid pellet with 70% ethanol and resuspend in nuclease-free water.

-

-

Enzymatic Digestion:

-

To digest the nucleic acids into individual nucleosides, use a cocktail of enzymes. A common combination includes:

-

Nuclease P1: To digest RNA and DNA into 5'-mononucleotides.

-

Alkaline Phosphatase: To dephosphorylate the mononucleotides to nucleosides.

-

-

Incubate the nucleic acid sample with the enzyme cocktail at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete digestion.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Use a C18 SPE cartridge to remove salts, enzymes, and other interfering substances.

-

Condition the cartridge with methanol and then with water.

-

Load the digested sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the nucleosides with a methanol/water mixture.

-

Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the sample in the LC mobile phase for analysis.

-

3.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is typically used for the separation of nucleosides.

-

Mobile Phase A: Water with a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A gradient elution from low to high organic phase (Mobile Phase B) is used to separate the nucleosides based on their polarity.

-

Flow Rate: Typically in the range of 200-400 µL/min.

-

Injection Volume: 5-10 µL of the reconstituted sample.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is most common for nucleoside analysis.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its stable isotope-labeled internal standard.

-

Precursor Ion (Q1): The protonated molecular ion of this compound ([M+H]⁺).

-

Product Ion (Q3): A characteristic fragment ion of this compound, often the protonated guanine base after cleavage of the glycosidic bond.

-

Internal Standard: A stable isotope-labeled this compound (e.g., ¹³C, ¹⁵N labeled) should be used for accurate quantification to correct for matrix effects and variations in sample preparation and instrument response.

-

3.3. Quantification

-

A calibration curve is generated using known concentrations of an this compound standard and a fixed concentration of the internal standard.

-

The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standard.

-

The concentration of this compound in the unknown samples is then determined from this calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Signaling pathway of neutrophil activation leading to MPO release and this compound formation.

Caption: Experimental workflow for the quantification of this compound using LC-MS/MS.

References

The Ambiguous Code: An In-depth Technical Guide to the Mutagenic Properties of 8-Chloroguanosine in DNA Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroguanosine (8-Cl-G), a halogenated DNA adduct formed during inflammation and exposure to certain xenobiotics, represents a significant threat to genomic integrity. This technical guide provides a comprehensive overview of the mutagenic properties of 8-Cl-G, focusing on its behavior during DNA replication. We delve into the molecular mechanisms underlying its mutagenicity, present quantitative data on its effects with various DNA polymerases, and detail the experimental protocols used to elucidate these properties. This document is intended to be a valuable resource for researchers in toxicology, oncology, and drug development, offering insights into the carcinogenic potential of inflammation-associated DNA damage.

Introduction: The Formation and Significance of this compound

Chronic inflammation is a well-established driver of carcinogenesis.[1][2] One of the key mechanisms linking inflammation to cancer is the production of reactive oxygen and halogen species by immune cells, which can lead to DNA damage.[1][2] Myeloperoxidase, an enzyme abundant in neutrophils, generates hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1] HOCl can react with the guanine base in DNA to form 8-chloro-2'-deoxyguanosine (8-Cl-dG), a major halogenated DNA lesion. The presence of the bulky chlorine atom at the C8 position of guanine destabilizes the normal anti conformation of the nucleoside, favoring a syn conformation. This conformational flexibility is the root of its mutagenic potential.

The Molecular Mechanism of this compound Mutagenesis: A Tale of Two Conformations

The mutagenicity of 8-Cl-G stems from its ability to exist in two conformations, anti and syn, which allows for ambiguous base pairing during DNA replication.

-

The Correct Pairing (anti Conformation): In its anti conformation, 8-Cl-G can still form a standard Watson-Crick base pair with cytosine (C). However, the bulky chlorine atom can cause some distortion, potentially affecting the efficiency of incorporation by DNA polymerases.

-

The Mutagenic Mispairing (syn Conformation): The chlorine atom at the C8 position promotes the rotation of the base around the glycosidic bond into the syn conformation. In this state, the Hoogsteen edge of 8-Cl-G is presented for base pairing. This allows for the formation of a stable, albeit mismatched, base pair with an incoming guanine (G) nucleotide. This mispairing event, if not repaired, will lead to a G to C transversion mutation in the subsequent round of DNA replication. This is a significant finding, as G to C transversions are frequently observed in cancers associated with chronic inflammation.

Below is a diagram illustrating the dual coding potential of this compound.

Caption: Conformational flexibility of this compound leads to either correct or mutagenic base pairing.

Quantitative Analysis of this compound Mutagenicity

The mutagenic potential of 8-Cl-G has been quantified through in vitro studies using various human DNA polymerases. These studies measure the efficiency and fidelity of nucleotide incorporation opposite the 8-Cl-G lesion.

Miscoding Frequencies and Specificity with Different Human DNA Polymerases

The following table summarizes the miscoding frequency and specificity of 8-Cl-G when bypassed by human DNA polymerases α (alpha), κ (kappa), and η (eta).

| DNA Polymerase | Nucleotide Incorporated | Frequency (%) | Mutation Type |

| Pol α | dCMP | >99 | Correct |

| dAMP, dGMP, dTMP | <1 | Miscoding | |

| Pol κ | dCMP | 80.9 | Correct |

| dGMP | 5.5 | G to C Transversion | |

| dAMP | 3.7 | G to T Transversion | |

| dTMP | 3.5 | G to A Transition | |

| -1 Deletion | 6.4 | Frameshift | |

| Pol η | dCMP | >99 | Correct |

| dAMP, dGMP, dTMP | <1 | Miscoding |

Data sourced from Sassa et al., 2012.

Steady-State Kinetics of Nucleotide Incorporation Opposite 8-Cl-G by Human DNA Polymerase β

Kinetic studies with human DNA polymerase β (pol β), a key enzyme in base excision repair, further illuminate the promutagenic nature of 8-Cl-G.

| Incoming Nucleotide (dNTP) | Metal Cofactor | Km (µM) | kcat (min-1) | Efficiency (kcat/Km) | Relative Efficiency (vs dCTP with Mg2+) |

| dCTP | Mg2+ | 1.3 ± 0.3 | 0.71 ± 0.08 | 0.55 | 1.0 |

| Mn2+ | 2.5 ± 0.6 | 32 ± 4 | 12.61 | 22.9 | |

| dGTP | Mg2+ | 19 ± 5 | 0.72 ± 0.11 | 0.038 | 0.07 |

| Mn2+ | 12 ± 2 | 14 ± 1 | 1.15 | 2.1 | |

| dATP | Mg2+ | >500 | - | <0.001 | <0.002 |

| Mn2+ | 160 ± 40 | 1.8 ± 0.3 | 0.011 | 0.02 | |

| dTTP | Mg2+ | >500 | - | <0.001 | <0.002 |

| Mn2+ | >500 | - | <0.001 | <0.002 |

Data sourced from Kim et al., 2019.

These data highlight that while dCTP incorporation is most efficient, the misincorporation of dGTP by pol β is only about 15-fold less efficient in the presence of Mg2+, indicating a significant potential for G to C transversion mutations.

Experimental Protocols

The following sections outline the methodologies for key experiments used to study the mutagenic properties of this compound.

Steady-State Kinetic Analysis of Nucleotide Incorporation

This protocol is adapted from established methods for analyzing DNA polymerase fidelity.

Objective: To determine the kinetic parameters (Km and kcat) for the incorporation of a single nucleotide opposite an 8-Cl-G lesion.

Materials:

-

Purified human DNA polymerase (e.g., pol β)

-

Oligonucleotide template containing a site-specific 8-Cl-G

-

5'-32P-labeled primer

-

dNTP solutions (dATP, dCTP, dGTP, dTTP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 4% glycerol, 0.1 mg/ml BSA)

-

Quench solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager and analysis software

Workflow:

Caption: A stepwise representation of the steady-state kinetic analysis workflow.

X-ray Crystallography of DNA Polymerase-DNA-dNTP Ternary Complex

This protocol provides a general framework for obtaining structural insights into how a DNA polymerase accommodates 8-Cl-G.

Objective: To determine the three-dimensional structure of a DNA polymerase in complex with a DNA template containing 8-Cl-G and an incoming nucleotide.

Materials:

-

Highly purified and concentrated DNA polymerase

-

Synthetic oligonucleotides (template with 8-Cl-G and primer)

-

Non-hydrolyzable dNTP analog (e.g., dGTP*)

-

Crystallization screening solutions

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron source recommended)

Workflow:

Caption: Key stages in the determination of the crystal structure of a polymerase-DNA complex.

Cellular Repair of this compound

The mutagenic potential of 8-Cl-G in a cellular context is dependent on the efficiency of DNA repair mechanisms. While specific repair pathways for 8-Cl-G are not as well-characterized as those for its analog, 8-oxoguanine, it is likely that the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways play a role.

-

Base Excision Repair (BER): This pathway is the primary defense against small, non-helix-distorting base lesions. It is initiated by a DNA glycosylase that recognizes and excises the damaged base. While OGG1 is the primary glycosylase for 8-oxoguanine, it is plausible that it or another glycosylase may recognize 8-Cl-G.

-

Nucleotide Excision Repair (NER): NER is responsible for repairing bulky, helix-distorting lesions. The significant distortion caused by the syn conformation of 8-Cl-G when paired with guanine might make it a substrate for the NER pathway.

The interplay between these repair pathways and the efficiency of translesion synthesis by various DNA polymerases ultimately determines the fate of an 8-Cl-G lesion in the cell.

Caption: Cellular pathways determining the fate of an this compound lesion.

In Vivo Mutagenicity

While in vitro studies provide a detailed mechanistic understanding, in vivo studies are crucial for assessing the biological consequences of 8-Cl-G. Studies on the related compound 5-chloro-2'-deoxycytidine have demonstrated its potent mutagenicity in mammalian cells, leading to a distinct mutational spectrum. Similar in vivo studies using transgenic mouse models and high-resolution sequencing are needed to fully characterize the mutational signature of 8-Cl-G and its contribution to inflammation-driven carcinogenesis.

Conclusion and Future Directions

This compound is a potent mutagenic DNA lesion that primarily induces G to C transversion mutations. Its mutagenicity is a direct consequence of its conformational flexibility, which allows for Hoogsteen base pairing with guanine during DNA replication. The efficiency of this mispairing is dependent on the specific DNA polymerase involved. While our understanding of the molecular basis of 8-Cl-G mutagenicity has advanced significantly, further research is needed in several key areas:

-

Comprehensive Polymerase Profiling: Expanding the analysis to a wider range of human DNA polymerases, including those from different families, will provide a more complete picture of translesion synthesis past this lesion.

-

Elucidation of Repair Pathways: Detailed studies are required to identify the specific DNA repair enzymes and pathways responsible for the recognition and removal of 8-Cl-G in cells.

-

In Vivo Mutational Signatures: Characterizing the mutational spectrum of 8-Cl-G in vivo is essential for linking this specific type of DNA damage to the genomic landscape of inflammation-associated cancers.

A deeper understanding of the mutagenic properties of this compound will not only enhance our knowledge of carcinogenesis but may also pave the way for the development of novel preventative and therapeutic strategies for inflammation-driven malignancies.

References

8-Chloroguanosine as a biomarker for oxidative stress and inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a key driver in the pathogenesis of numerous diseases, including cancer.[1] During inflammatory processes, immune cells such as neutrophils produce reactive halogen species to combat pathogens. One such species, hypochlorous acid (HOCl), is generated by the enzyme myeloperoxidase (MPO) and can react with cellular components, including nucleic acids. The chlorination of guanine residues in DNA and RNA by HOCl leads to the formation of 8-chloroguanosine (8-Cl-G) and its deoxy-analogue, 8-chloro-2'-deoxyguanosine (8-Cl-dG). These chlorinated nucleosides are stable products of MPO activity and serve as specific biomarkers for MPO-driven oxidative and inflammatory stress. The mutagenic potential of 8-chloro-2'-deoxyguanosine, which can induce G-to-C transversions, links chronic inflammation to an increased risk of carcinogenesis. This technical guide provides a comprehensive overview of this compound as a biomarker, including its formation, analytical detection methods, and its role in signaling pathways related to inflammation and disease.

Introduction: The Intersection of Inflammation, Oxidative Stress, and DNA Damage

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective process, chronic inflammation can be detrimental and is implicated in the development of various pathologies, including cancer. A key feature of the inflammatory microenvironment is the production of reactive oxygen species (ROS) and reactive halogen species (RHS) by activated immune cells.[2]

Myeloperoxidase (MPO), an enzyme abundantly found in neutrophils, plays a central role in the production of RHS. In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO catalyzes the formation of the potent oxidant hypochlorous acid (HOCl).[2] HOCl can react with a wide range of biological molecules, including the purine bases of DNA and RNA. The reaction of HOCl with guanine residues results in the formation of 8-chloroguanine derivatives, including this compound (from RNA) and 8-chloro-2'-deoxyguanosine (from DNA).[2][3]

The formation of these chlorinated nucleosides represents a specific footprint of MPO activity and, consequently, a direct link between inflammation-induced oxidative stress and nucleic acid damage. The promutagenic nature of 8-chloro-2'-deoxyguanosine further highlights its significance as a potential driver of inflammation-associated carcinogenesis. This guide will delve into the core aspects of this compound as a biomarker, providing researchers and drug development professionals with the necessary technical information for its study and application.

Formation of this compound: The MPO-H₂O₂-Cl⁻ Axis

The generation of this compound is intrinsically linked to the activity of the myeloperoxidase enzyme during the inflammatory response. The process can be summarized in the following steps:

-

Activation of Neutrophils: In response to inflammatory stimuli, neutrophils become activated and undergo a "respiratory burst," leading to the production of superoxide radicals (O₂⁻) by the NADPH oxidase complex.

-

Formation of Hydrogen Peroxide: Superoxide is rapidly dismutated to hydrogen peroxide (H₂O₂).

-

Myeloperoxidase-Catalyzed Chlorination: MPO utilizes H₂O₂ to oxidize chloride ions (Cl⁻) into the highly reactive hypochlorous acid (HOCl).

-

Reaction with Guanine: HOCl readily reacts with the C8 position of guanine bases in both DNA and RNA to form 8-chloroguanine adducts.

This cascade of events establishes a direct link between neutrophil activation, a hallmark of inflammation, and the formation of a specific DNA/RNA lesion.

Quantitative Data

While specific quantitative data for this compound in various disease states are still emerging, studies have begun to quantify related chlorinated nucleosides, providing a valuable reference for expected concentration ranges. The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the detection of these biomarkers in biological matrices.

| Analyte | Matrix | Condition | Concentration | Reference |

| 5-Chlorocytidine | Plasma | Healthy Donors | 1.0 ± 0.2 nM | |

| 8-oxo-dG | Colorectal Cancer Tissue | Cancerous | Significantly higher than normal mucosa | |

| 8-oxo-dG | Peripheral Lung Tissue | Lung Cancer Patients | Increased compared to non-cancer controls | |

| 8-oxo-dG | Plasma | Healthy Adults | 21.7 ± 9.2 pg/ml | |

| 8-oxo-dG | Urine | Healthy Adults | 6.2 ± 4.8 ng/ml |

Table 1: Quantitative Levels of Chlorinated and Oxidized Nucleosides in Biological Samples. Note that data for this compound in patient samples is still limited, and values for the related biomarker 8-oxo-dG are provided for context.

The limit of quantification (LOQ) for this compound has been reported to be as low as 63.4 fg using a validated LC/MSMS method, demonstrating the feasibility of detecting this biomarker at very low concentrations.

Experimental Protocols

The accurate quantification of this compound in biological samples requires robust and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Sample Preparation from Whole Blood/Plasma

A critical step in the analysis of this compound is the efficient extraction of the analyte from the complex biological matrix while minimizing artifactual formation.

Materials:

-

Whole blood or plasma sample

-

Anticoagulant (e.g., EDTA)

-

Internal standard (e.g., stable isotope-labeled this compound)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Centrifuge capable of refrigeration

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Protocol:

-

Sample Collection: Collect whole blood in tubes containing an anticoagulant. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add the internal standard solution.

-

Protein Precipitation: Add 3 volumes of ice-cold methanol or acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted nucleosides.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

(Optional) Solid Phase Extraction (SPE): For cleaner samples, the supernatant from step 5 can be further purified using SPE cartridges. The choice of sorbent will depend on the specific properties of this compound.

LC-MS/MS Analysis

Instrumentation:

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (example):

-

Column: A reversed-phase C18 column suitable for polar analytes.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to elute this compound and separate it from other matrix components.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard are monitored. This provides high selectivity and sensitivity.

-

The exact m/z transitions need to be determined by infusing a standard of this compound.

-

Method Validation: The analytical method should be validated according to established guidelines, including assessment of:

-

Linearity

-

Accuracy and Precision

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Matrix effects

-

Recovery

-

Stability

Signaling Pathways and Biological Consequences

The formation of this compound adducts in DNA is not a benign event. These lesions can interfere with normal cellular processes and trigger specific signaling pathways.

Mutagenesis and Carcinogenesis

8-chloro-2'-deoxyguanosine is a promutagenic lesion. Due to the chlorine atom at the C8 position, the guanine base can adopt a syn conformation, which leads to mispairing during DNA replication. Specifically, 8-Cl-dG can pair with another guanine base, leading to G-to-C transversion mutations. This mutagenic potential provides a direct mechanistic link between chronic inflammation, MPO activity, and the increased risk of cancer development.

DNA Repair Pathways

The primary defense against DNA base damage is the Base Excision Repair (BER) pathway. While the specific DNA glycosylase responsible for recognizing and excising 8-chloroguanine has not been definitively identified, it is likely that enzymes that recognize other oxidized purines, such as 8-oxoguanine DNA glycosylase (OGG1), may play a role.

The BER pathway generally proceeds as follows:

-

Recognition and Excision: A specific DNA glycosylase recognizes the damaged base and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.

-

Incision: An AP endonuclease cleaves the phosphodiester backbone 5' to the AP site.

-

Synthesis: DNA polymerase fills the gap with the correct nucleotide.

-

Ligation: DNA ligase seals the nick in the DNA backbone.

Inflammatory Signaling

The presence of DNA damage, including adducts like this compound, can itself trigger pro-inflammatory signaling pathways, creating a vicious cycle. DNA damage can activate pathways such as NF-κB, a key regulator of inflammatory gene expression. Furthermore, damaged DNA released from cells can be recognized by pattern recognition receptors, leading to the activation of the inflammasome and the release of pro-inflammatory cytokines like IL-1β. While direct evidence for this compound in activating these pathways is still under investigation, the general principle of DNA damage-induced inflammation is well-established.

Conclusion and Future Directions

This compound is emerging as a highly specific and sensitive biomarker for MPO-driven oxidative stress and inflammation. Its formation is a direct consequence of the inflammatory response, and its mutagenic properties provide a tangible link between chronic inflammation and cancer. The development of advanced analytical techniques has made its detection in biological fluids and tissues feasible, opening new avenues for clinical research and drug development.

Future research should focus on:

-

Clinical Validation: Large-scale clinical studies are needed to establish the correlation between this compound levels and the presence, severity, and progression of various inflammatory diseases and cancers.

-

Therapeutic Monitoring: Investigating the utility of this compound as a biomarker to monitor the efficacy of anti-inflammatory and antioxidant therapies.

-

Mechanistic Studies: Further elucidating the specific DNA repair mechanisms for this compound and the downstream signaling pathways it activates.

The continued study of this compound holds great promise for improving our understanding of the molecular mechanisms underlying inflammation-driven diseases and for the development of novel diagnostic and therapeutic strategies.

References

- 1. DNA Damage-Response Pathway Heterogeneity of Human Lung Cancer A549 and H1299 Cells Determines Sensitivity to 8-Chloro-Adenosine [mdpi.com]

- 2. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Stability and Degradation Pathways of 8-Chloroguanosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 8-Chloroguanosine, a substituted purine nucleoside of interest in various research and development fields. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide synthesizes information from studies on analogous 8-substituted guanosine derivatives, particularly 8-bromoguanosine, and established principles of pharmaceutical forced degradation studies.

Introduction to this compound

This compound is a synthetic derivative of the naturally occurring nucleoside guanosine, with a chlorine atom substituted at the C8 position of the purine ring. This modification can significantly alter the molecule's electronic properties, conformation, and susceptibility to chemical and enzymatic transformations. Understanding the stability of this compound is critical for its application in drug development, as degradation can lead to loss of potency, formation of potentially toxic impurities, and altered pharmacokinetic profiles.

Chemical Stability Profile

The stability of this compound is influenced by various environmental factors, including pH, temperature, light, and the presence of oxidative agents. Forced degradation studies are essential to elucidate the intrinsic stability of the molecule and identify its likely degradation products.

Hydrolytic Degradation

8-substituted purine nucleosides are known to be susceptible to hydrolysis, which can involve cleavage of the glycosidic bond or modification of the purine ring.

-

Acidic Conditions: In acidic media, the primary degradation pathway is expected to be the hydrolysis of the N-glycosidic bond, leading to the formation of 8-chloroguanine and D-ribose. The rate of this hydrolysis is pH-dependent and generally increases with decreasing pH.

-

Neutral Conditions: At neutral pH, the hydrolysis of the glycosidic bond is expected to be significantly slower compared to acidic conditions.

-

Alkaline Conditions: Under basic conditions, degradation may proceed through different mechanisms, potentially involving the imidazole ring opening of the purine moiety.

Oxidative Degradation

The guanine base is susceptible to oxidation. The presence of the electron-withdrawing chlorine atom at the C8 position may influence the rate and products of oxidation. Common laboratory oxidants like hydrogen peroxide can be used to simulate oxidative stress.

Thermal Degradation

Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways. The Arrhenius equation can be used to model the temperature dependence of the degradation rate constants and to estimate the shelf-life of this compound under various storage conditions.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of photosensitive molecules. The potential for photodegradation of this compound should be assessed according to ICH Q1B guidelines.

Quantitative Degradation Data (Hypothetical)

While specific experimental data for this compound is limited, the following tables present a hypothetical summary of expected quantitative data based on studies of analogous compounds. These tables are intended for illustrative purposes to guide experimental design.

Table 1: Hypothetical pH-Rate Profile for Hydrolysis of this compound at 37°C

| pH | Apparent First-Order Rate Constant (k_obs, s⁻¹) (Hypothetical) | Half-Life (t½, hours) (Hypothetical) |

| 1.0 | 5.0 x 10⁻⁵ | 3.85 |

| 3.0 | 1.0 x 10⁻⁶ | 192.5 |

| 5.0 | 5.0 x 10⁻⁷ | 385 |

| 7.0 | 1.0 x 10⁻⁷ | 1925 |

| 9.0 | 2.5 x 10⁻⁷ | 770 |

| 11.0 | 8.0 x 10⁻⁷ | 240.6 |

| 13.0 | 3.0 x 10⁻⁶ | 64.2 |

Table 2: Hypothetical Temperature Dependence of this compound Degradation at pH 7.0

| Temperature (°C) | Apparent First-Order Rate Constant (k_obs, s⁻¹) (Hypothetical) | Half-Life (t½, hours) (Hypothetical) |

| 4 | 1.0 x 10⁻⁸ | 19250 |

| 25 | 1.0 x 10⁻⁷ | 1925 |

| 40 | 5.0 x 10⁻⁷ | 385 |

| 60 | 3.0 x 10⁻⁶ | 64.2 |

| 80 | 1.5 x 10⁻⁵ | 12.8 |

Degradation Pathways

Based on the known chemistry of guanosine and its derivatives, the following degradation pathways for this compound are proposed.

Hydrolytic Degradation Pathway

Oxidative Degradation Pathway

Enzymatic Degradation

This compound may be a substrate for various enzymes involved in purine metabolism.

-

Purine Nucleoside Phosphorylases (PNPs): These enzymes catalyze the reversible phosphorolysis of the glycosidic bond of purine nucleosides. The substrate specificity of PNPs varies between species. E. coli PNP, for instance, is known to have a broader substrate scope than human PNP and may potentially cleave this compound to 8-chloroguanine and ribose-1-phosphate.

-

Other Nucleosidases and Hydrolases: Other enzymes capable of cleaving glycosidic bonds or modifying the purine ring could also contribute to the metabolic degradation of this compound.

Experimental Protocols

The following section outlines detailed methodologies for conducting forced degradation studies and analyzing the stability of this compound.

Forced Degradation Study Protocol

This protocol is based on ICH guidelines and common practices in the pharmaceutical industry.

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate degradation products for the development and validation of a stability-indicating analytical method.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

High-purity water

-

HPLC-grade acetonitrile and methanol

-

Phosphate or acetate buffers of various pH values

-

Calibrated pH meter, analytical balance, volumetric flasks, and pipettes

-

Temperature-controlled oven and water bath

-

Photostability chamber

Workflow Diagram:

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M or 1 M HCl. Incubate at a controlled temperature (e.g., 60°C or 80°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M or 1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and collect samples at various time points.

-

Thermal Degradation: Place a solution of this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) and collect samples over time. A solid-state thermal degradation study should also be performed.

-

Photodegradation: Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B. A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis:

-

At each time point, withdraw a sample and immediately neutralize it if it was subjected to acidic or basic stress.

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products and any process-related impurities.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient program should be developed to achieve optimal separation (e.g., starting with a low percentage of Mobile Phase B and gradually increasing it).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of this compound and also use the PDA to check for peak purity.

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Identification of Degradation Products

LC-MS/MS Analysis:

-

Couple the validated HPLC method to a mass spectrometer (e.g., a quadrupole time-of-flight or an Orbitrap mass analyzer).

-

Obtain high-resolution mass spectra of the degradation products to determine their elemental compositions.

-

Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can provide structural information.

NMR Spectroscopy:

-

If a major degradation product is formed, it can be isolated using preparative HPLC.

-

The isolated degradant can be analyzed by ¹H NMR and ¹³C NMR spectroscopy to elucidate its complete chemical structure.

Conclusion

This technical guide provides a framework for understanding and investigating the chemical stability and degradation pathways of this compound. While specific kinetic data for this compound is not widely available, the principles and methodologies outlined here, based on analogous compounds and established pharmaceutical practices, offer a robust approach for researchers, scientists, and drug development professionals. A thorough understanding of the stability profile of this compound is paramount for its successful application and for ensuring the quality, safety, and efficacy of any potential therapeutic product.

A Technical Guide to the Biological Consequences of 8-Chloroguanosine Adducts in Genomic DNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic inflammation is a well-established driver of carcinogenesis, partly through the production of reactive oxygen and halogen species by immune cells.[1] One such species, hypochlorous acid (HOCl), is generated by the enzyme myeloperoxidase and can react with genomic DNA to form various lesions.[1][2] Among these, 8-chloro-2'-deoxyguanosine (8-Cl-dG), an adduct of guanine, is a major and persistent product.[1][3] This document provides a comprehensive technical overview of the formation of 8-Cl-dG, its profound impact on DNA replication and fidelity, and the structural basis for its mutagenicity. We detail the key experimental protocols used to study this lesion and present quantitative data on its effects on DNA polymerase activity. The persistence of this adduct, coupled with its ability to induce specific transversion mutations, highlights its significance as a potential factor in inflammation-driven cancer.

Introduction: Inflammation and DNA Halogenation

The link between chronic inflammation and cancer is partly explained by the DNA damage inflicted by reactive species produced during the immune response. Activated immune cells generate hydrogen peroxide (H₂O₂), which is utilized by myeloperoxidase (MPO) in the presence of chloride ions to produce the potent oxidizing and halogenating agent, hypochlorous acid (HOCl). While essential for killing pathogens, HOCl can also damage host cell macromolecules, including DNA. Its reaction with the C8 position of guanine creates a significant DNA lesion: 8-chloro-2'-deoxyguanosine (8-Cl-dG). This adduct disrupts normal DNA processes and is implicated as a key mutagenic event in inflammation-associated carcinogenesis.

Formation of 8-Chloroguanosine Adducts

The formation of 8-Cl-dG is a direct consequence of the inflammatory cascade in tissues. The pathway is initiated by the activation of immune cells, leading to the enzymatic production of HOCl, which then directly attacks DNA.

Biological Consequences During DNA Replication

The presence of an 8-Cl-dG adduct in a DNA template strand has significant consequences for the fidelity of DNA replication. The chlorine atom at the C8 position alters the electronic properties and steric profile of the guanine base, enabling it to adopt alternative conformations and engage in non-standard base pairing.

Mutagenic Potential: Dual Conformations and Miscoding

The mutagenicity of 8-Cl-dG stems from its ability to exist in two key conformations: anti and syn.

-

Anti Conformation (Correct Pairing): In its standard anti conformation, 8-Cl-dG pairs correctly with an incoming deoxycytidine triphosphate (dCTP), leading to non-mutagenic replication.

-

Syn Conformation (Mutagenic Pairing): The lesion can rotate around its glycosidic bond to adopt a syn conformation. This orientation presents the Hoogsteen edge of the base, which can form two stable hydrogen bonds with an incoming deoxyguanosine triphosphate (dGTP). The incorporation of dGTP opposite the original G position results in a G-to-C transversion mutation in the subsequent round of replication.

Impact on DNA Polymerases

Different DNA polymerases interact with the 8-Cl-dG lesion with varying efficiencies and outcomes.

-

Human DNA Polymerase β (pol β): As a high-fidelity polymerase involved in base excision repair, pol β is surprisingly capable of bypassing 8-Cl-dG. Kinetic studies have shown that pol β incorporates the incorrect dGTP opposite the lesion only 15-fold less efficiently than the correct dCTP, highlighting the promutagenic nature of the adduct.

-

Human DNA Polymerase κ (pol κ): This translesion synthesis polymerase can bypass 8-Cl-dG but does so with very low fidelity. It not only incorporates dGTP but also promotes the misincorporation of dAMP and dTMP and is notable for inducing one-base deletions opposite the lesion.

-

Human DNA Polymerases α and η: Pol α, a replicative polymerase, and pol η, a translesion polymerase, are both slightly impeded by the 8-Cl-dG adduct but incorporate the correct dCMP almost exclusively. Pol η, in particular, bypasses the lesion readily.

Impact on Transcription

While direct studies on 8-Cl-dG's impact on transcription are limited, inferences can be drawn from its structural properties and parallels with the well-studied 8-oxoguanine (8-oxoG) lesion. Like 8-oxoG, 8-Cl-dG's ability to form stable mispairs (e.g., with guanine) suggests it could be a substrate for transcriptional mutagenesis. If an RNA polymerase misreads the 8-Cl-dG template and incorporates an incorrect nucleotide (e.g., guanosine monophosphate), the resulting aberrant mRNA would lead to the synthesis of a mutant protein. This could have immediate phenotypic consequences in non-replicating, terminally differentiated cells where transcription is the primary metabolic activity.

Cellular Repair Mechanisms

A critical aspect of 8-Cl-dG's biological impact is its persistence. To date, no known DNA glycosylase has been identified that can efficiently recognize and excise 8-Cl-dG from the genome to initiate base excision repair (BER). This lack of repair allows the lesion to persist until the cell undergoes DNA replication, increasing the probability of a mutagenic event occurring.

Quantitative Data Summary

The mutagenic potential of 8-Cl-dG has been quantified through steady-state kinetic analysis and primer extension assays. The data reveal the relative efficiency of correct and incorrect nucleotide incorporation by different polymerases.

Table 1: Steady-State Kinetics of Nucleotide Incorporation Opposite 8-Cl-dG by Human DNA Polymerase β Data sourced from kinetic studies.

| Incoming Nucleotide (dNTP) | Relative Incorporation Efficiency (Vmax/Km) | Outcome |

| dCTP (Correct) | 15 | Correct Pairing |

| dGTP (Incorrect) | 1 | Mutagenic (G→C) |

| dATP (Incorrect) | < 0.1 | Low Miscoding |

| dTTP (Incorrect) | < 0.1 | Low Miscoding |

Table 2: Miscoding Frequency of 8-Cl-dG with Human DNA Polymerase κ Data from two-phased polyacrylamide gel electrophoresis (PAGE) analysis.

| Event Type | Frequency (%) | Consequence |

| dGMP Incorporation | 5.5 | G→C Transversion |

| dAMP Incorporation | 3.7 | G→T Transversion |

| dTMP Incorporation | 3.5 | G→A Transition |

| One-Base Deletion | 6.4 | Frameshift Mutation |

| dCMP Incorporation (Correct) | ~80.9 | Correct Bypass |

Key Experimental Methodologies

The study of 8-Cl-dG adducts requires specialized chemical synthesis and biochemical assays to probe their effects on DNA metabolism.

Synthesis of 8-Chloro-2'-deoxyguanosine Phosphoramidite

The creation of DNA strands containing a site-specific 8-Cl-dG lesion begins with the chemical synthesis of its phosphoramidite building block.

-

Protection: Deoxyguanosine is first protected at the 3', 5', and N² positions using isobutyryl groups.

-

Chlorination: The protected deoxyguanosine is chlorinated at the C8 position using N-chlorosuccinimide (NCS).

-

Deprotection & Tritylation: The isobutyryl groups at the 3' and 5' positions are removed, followed by the addition of a 5'-dimethoxytrityl (DMT) group for solid-phase synthesis compatibility.

-

Phosphitylation: The final step involves 3'-phosphitylation to yield the reactive 8-Cl-dG phosphoramidite monomer, ready for use in an automated DNA synthesizer.

In Vitro Primer Extension and Kinetic Analysis

This assay is the primary method for determining how a DNA polymerase interacts with a lesion.

-

Template-Primer Annealing: A synthetic template oligonucleotide containing a single 8-Cl-dG lesion is annealed to a shorter, radiolabeled primer. The primer's 3' end is positioned just before the lesion site.

-

Polymerase Reaction: The template-primer duplex is incubated with a specific DNA polymerase and a set of deoxyribonucleoside triphosphates (dNTPs). To measure kinetics, reactions are typically run with only one type of dNTP at a time.

-

Gel Electrophoresis: The reaction is quenched, and the products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Analysis: The intensity of the bands corresponding to primer extension past the lesion is quantified. For kinetic analysis, reaction velocities at different dNTP concentrations are measured to calculate the Michaelis-Menten parameters (Km and kcat), which determine the efficiency of incorporation.

Structural Analysis by X-ray Crystallography

To understand the physical basis of 8-Cl-dG's mutagenicity, X-ray crystallography is used to visualize the lesion within the active site of a DNA polymerase.

-

Complex Formation: A ternary complex is formed consisting of the DNA polymerase (e.g., pol β), the template-primer DNA containing 8-Cl-dG, and an incoming, non-hydrolyzable dNTP analog (e.g., dCMPNPP or dGMPNPP).

-

Crystallization: The complex is crystallized by screening various buffer and precipitant conditions.

-

Data Collection and Structure Solution: The crystals are exposed to X-rays, and the resulting diffraction pattern is used to solve the three-dimensional atomic structure of the complex. This reveals the precise conformation of the 8-Cl-dG lesion and its hydrogen bonding interactions with the incoming nucleotide.

Conclusion and Implications

The this compound adduct is a significant form of DNA damage directly linked to inflammation. Its key biological consequences are twofold: high mutagenic potential, primarily causing G-to-C transversions through conformational flexibility, and high persistence due to a lack of known repair pathways. This combination makes 8-Cl-dG a potent endogenous mutagen that may contribute significantly to the initiation of cancers associated with chronic inflammatory conditions. For drug development professionals, understanding the interaction of this lesion with various DNA polymerases could offer insights into novel therapeutic targets, while its presence can serve as a valuable biomarker for assessing DNA damage in inflammatory diseases.

References

- 1. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of 8-Chloroguanosine-Induced DNA Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-chloro-2'-deoxyguanosine (8-Cl-dG), a significant DNA lesion resulting from chronic inflammation, is a potent source of genomic instability and is implicated in carcinogenesis. This technical guide provides an in-depth analysis of the structural and mechanistic basis of 8-Cl-dG-induced DNA mutations. We will explore how this halogenated nucleoside adduct leads to specific G-to-C transversion mutations by examining its conformational flexibility and its interactions with DNA polymerases. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular processes to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Inflammatory Link to Cancer

Chronic inflammation is a well-established driver of carcinogenesis.[1] A key mechanism linking inflammation to cancer is the production of reactive oxygen and halogen species by immune cells, such as hypochlorous acid (HOCl) generated by myeloperoxidase.[1][2] These reactive species can damage cellular macromolecules, including genomic DNA. One of the major DNA adducts formed by the reaction of HOCl with guanine is 8-chloro-2'-deoxyguanosine (8-Cl-dG).[2][3] The presence of this lesion in DNA can disrupt normal DNA replication, leading to mutations that may ultimately contribute to the development of cancer. This guide will dissect the structural underpinnings of the mutagenic potential of 8-Cl-dG.

The Dual Coding Potential of 8-Chloroguanosine

The mutagenicity of 8-Cl-dG stems from its ability to exist in two different conformations, anti and syn, which allows it to form stable base pairs with both cytosine and guanine.

-

The anti Conformation and Watson-Crick Base Pairing: In its anti conformation, 8-Cl-dG behaves like a canonical guanine and forms a standard Watson-Crick base pair with deoxycytidine triphosphate (dCTP) during DNA synthesis. This represents the "correct" pairing and is non-mutagenic.

-

The syn Conformation and Hoogsteen Base Pairing: The chlorine atom at the C8 position of the guanine base creates steric hindrance with the deoxyribose sugar, favoring a rotation around the glycosidic bond into the syn conformation. In this state, the Hoogsteen edge of 8-Cl-dG is presented for base pairing. This syn conformation allows for the formation of two stable hydrogen bonds with an incoming deoxyguanosine triphosphate (dGTP). This misincorporation of guanine opposite the 8-Cl-dG lesion is the primary cause of G-to-C transversion mutations in subsequent rounds of replication.

Crystal structures of human DNA polymerase β (polβ) in complex with a DNA template containing 8-Cl-dG have provided direct evidence for this dual coding potential. These structures show 8-Cl-dG in the anti conformation when paired with dCTP and in the syn conformation when paired with dGTP.

Quantitative Analysis of 8-Cl-dG Miscoding by DNA Polymerases

The frequency and type of mutation induced by 8-Cl-dG are dependent on the specific DNA polymerase encountering the lesion. Steady-state kinetic studies have quantified the efficiency of nucleotide incorporation opposite 8-Cl-dG by various human DNA polymerases.

| DNA Polymerase | Incoming Nucleotide | Misincorporation Frequency (%) | Deletion Frequency (%) | Reference |

| DNA Polymerase κ (pol κ) | dGTP | 5.5 | 6.4 | |

| dATP | 3.7 | 6.4 | ||

| dTMP | 3.5 | 6.4 | ||

| DNA Polymerase α (pol α) | dCMP | Exclusive Incorporation | - | |

| DNA Polymerase η (pol η) | dCMP | Exclusive Incorporation | - |

Kinetic Parameters for Nucleotide Incorporation Opposite 8-Cl-dG by Human DNA Polymerase β

| Incoming Nucleotide | Vmax (s⁻¹) | Km (µM) | Efficiency (Vmax/Km) | Relative Efficiency (dGTP/dCTP) | Reference |

| dCTP | 0.0045 | 0.18 | 0.025 | 15 | |

| dGTP | 0.0003 | 0.18 | 0.0017 | 1 |

These data highlight that while pol α and pol η exclusively incorporate the correct nucleotide (dCMP), the translesion synthesis polymerase pol κ exhibits a significant frequency of misincorporation and deletions. Importantly, the high-fidelity polymerase pol β incorporates dGTP opposite 8-Cl-dG only 15-fold less efficiently than the correct nucleotide, dCTP, underscoring the potent promutagenic nature of this lesion.

Experimental Protocols

Synthesis of 8-Chloro-2'-deoxyguanosine (8-Cl-dG) Phosphoramidite

The synthesis of the 8-Cl-dG phosphoramidite is a crucial first step for creating site-specifically modified oligonucleotides for structural and kinetic studies.

-

Protection of Deoxyguanosine: Deoxyguanosine monohydrate is dehydrated by coevaporation with pyridine. It is then treated with isobutyryl chloride in pyridine to protect the 3', 5', and N2 positions.

-

Chlorination: The protected deoxyguanosine is chlorinated at the C8 position using N-chlorosuccinimide (NCS) in tetrahydrofuran at room temperature.

-

Deprotection: The isobutyryl groups at the 3' and 5' positions are removed using methanolic sodium methoxide.

-

Tritylation and Phosphitylation: The 5' hydroxyl group is protected with a trityl group, and the 3' hydroxyl group is phosphitylated to yield the final 8-CldG phosphoramidite.

Solid-Phase Synthesis of 8-Cl-dG Containing Oligonucleotides

Site-specifically modified oligonucleotides are synthesized using standard automated solid-phase DNA synthesis protocols.

-

Synthesis: The 8-Cl-dG phosphoramidite is incorporated at the desired position in the oligonucleotide sequence using a commercial DNA synthesizer.

-

Deprotection and Cleavage: The synthesized oligonucleotide is cleaved from the solid support and deprotected.

-

Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

-

Characterization: The purity and identity of the final product are confirmed by methods such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

X-ray Crystallography of DNA Polymerase-DNA Complexes

Determining the crystal structure of a DNA polymerase in complex with a DNA template containing 8-Cl-dG and an incoming nucleotide provides atomic-level insights into the mechanism of mutagenesis.

-

Crystallization: The purified DNA polymerase is co-crystallized with the 8-Cl-dG-containing DNA template, a primer, and the desired incoming deoxynucleoside triphosphate (or a non-hydrolyzable analog). Crystals are grown using vapor diffusion methods.

-

Data Collection: The crystals are cryo-cooled in liquid nitrogen, and X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a known polymerase structure as a search model. The model is then built and refined against the diffraction data using crystallographic software.

Steady-State Kinetic Assays for Nucleotide Incorporation

These assays are used to determine the kinetic parameters (Vmax and Km) for the incorporation of different nucleotides opposite the 8-Cl-dG lesion by a DNA polymerase.

-

Reaction Setup: Reactions are set up containing the DNA polymerase, the 5'-[³²P]-labeled primer-template DNA containing 8-Cl-dG, and varying concentrations of the incoming dNTP.

-

Time Course: The reactions are incubated at 37°C and quenched at different time points.

-

Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis and quantified using a phosphorimager.

-

Kinetic Parameter Calculation: The initial velocities of the reaction are plotted against the dNTP concentration, and the data are fitted to the Michaelis-Menten equation to determine Vmax and Km.

Visualizing the Molecular Mechanisms

The Mutagenic Pathway of this compound

Caption: The pathway from inflammation to 8-Cl-dG induced mutation.

Conformational Equilibrium and Base Pairing of 8-Cl-dG

Caption: Conformational states of 8-Cl-dG leading to dual coding potential.

Experimental Workflow for Structural Analysis

Caption: Workflow for the structural determination of 8-Cl-dG mutagenesis.

Conclusion and Future Directions

The structural and kinetic data presented in this guide provide a clear picture of how this compound induces G-to-C transversion mutations. The conformational flexibility of 8-Cl-dG, particularly its ability to adopt a syn conformation and form a Hoogsteen base pair with guanine, is the fundamental driver of its mutagenic potential. Understanding these mechanisms at a molecular level is critical for developing strategies to mitigate the carcinogenic effects of chronic inflammation.

Future research should focus on the processing of 8-Cl-dG by a wider range of DNA polymerases and the influence of the local DNA sequence context on mutation frequency and specificity. Furthermore, elucidating the cellular repair pathways that recognize and remove this lesion will be crucial. For drug development professionals, this knowledge can inform the design of novel therapeutics aimed at preventing or repairing inflammation-induced DNA damage, ultimately reducing cancer risk.

References

- 1. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Early Genotoxicity Studies of 8-Chloroguanosine

This technical guide provides a comprehensive overview of early research into the genotoxicity of this compound, with a particular focus on its deoxyribonucleoside form, 8-chloro-2'-deoxyguanosine (8-Cl-dG). This molecule is a significant DNA lesion that results from chronic inflammation and exposure to hypochlorous acid, a reactive halogen species produced by myeloperoxidase in immune cells.[1][2] Understanding the genotoxic profile of 8-Cl-dG is crucial for elucidating its role in inflammation-associated carcinogenesis.[1][2]

This document details the key experimental findings, methodologies, and mechanistic insights from foundational studies that have characterized the mutagenic potential of this DNA adduct.

Quantitative Data on the Miscoding Potential of 8-Chloro-2'-deoxyguanosine

Early investigations focused on the behavior of various DNA polymerases upon encountering an 8-Cl-dG lesion in a DNA template. The following tables summarize the quantitative data on nucleotide incorporation, misincorporation, and deletion events opposite the lesion.

Table 1: Miscoding Frequency and Specificity of 8-Cl-dG with Human DNA Polymerases

This table presents the frequency of correct incorporation (dCMP), misincorporation of other nucleotides (dAMP, dGMP, dTMP), and single-base deletions when human DNA polymerases α, κ, and η bypass a single 8-Cl-dG lesion.

| DNA Polymerase | Correct Incorporation (dCMP) | Misincorporation (dAMP) | Misincorporation (dGMP) | Misincorporation (dTMP) | One-Base Deletion |

| Human pol α | >99% | <0.1% | <0.1% | <0.1% | <0.1% |

| Human pol κ | 81.0% | 3.7% | 5.5% | 3.5% | 6.4% |

| Human pol η | >99% | <0.1% | <0.1% | <0.1% | <0.1% |

| Data sourced from a 2012 study on the miscoding properties of 8-Cl-dG.[2] |

Table 2: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite 8-Cl-dG by Human DNA Polymerase β

This table details the kinetic efficiency of human DNA polymerase β (pol β) in incorporating the correct nucleotide (dCTP) and an incorrect nucleotide (dGTP) opposite the 8-Cl-dG lesion. The efficiency is compared to the incorporation opposite an undamaged guanine (G).

| Templating Base | Incoming Nucleotide | kcat (s⁻¹) | Km (μM) | kcat/Km (s⁻¹μM⁻¹) | Relative Efficiency (finc) |

| G | dCTP | 1.1 ± 0.1 | 3.8 ± 0.9 | 0.29 | 1 |

| 8-Cl-dG | dCTP | 0.55 ± 0.04 | 1.0 ± 0.2 | 0.55 | 1.9 |

| 8-Cl-dG | dGTP | 0.011 ± 0.001 | 0.3 ± 0.1 | 0.037 | 0.13 |

| Data sourced from a 2019 study on the promutagenicity of 8-Chloroguanine. |

Mechanistic Insights into 8-Cl-dG Induced Mutagenesis

The genotoxicity of 8-Cl-dG stems from its ability to cause mispairing during DNA replication. Structural and kinetic studies have revealed that 8-Cl-dG can adopt a syn conformation, which allows it to form a Hoogsteen base pair with an incoming dGTP. This mispairing event, if not repaired, leads to a G-to-C transversion mutation in subsequent rounds of DNA replication. DNA polymerase β has been shown to incorporate dGTP opposite 8-Cl-dG, albeit at a lower efficiency than the correct dCTP. The mutagenic potential varies significantly between different DNA polymerases, with the specialized polymerase κ (kappa) exhibiting a notably higher error rate, including single-base deletions.

Caption: Proposed pathway for 8-Cl-dG induced G-to-C transversion mutations.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these early findings. The following sections describe the key experimental protocols used in the cited studies.

Synthesis of 8-Chloro-dG Phosphoramidite

The synthesis of the 8-Cl-dG building block for oligonucleotide synthesis is a critical first step.

-

Protection of Deoxyguanosine: Deoxyguanosine monohydrate is first dehydrated by coevaporation with pyridine. It is then treated with isobutyryl chloride in pyridine to protect the 3', 5', and N2 positions.

-

Chlorination: The protected deoxyguanosine is chlorinated at the C8 position using N-chlorosuccinimide (NCS) in tetrahydrofuran at room temperature.

-

Deprotection: The isobutyryl groups at the 3' and 5' positions are removed using methanolic sodium methoxide.

-

Phosphitylation: The resulting molecule is 5'-tritylated and then 3'-phosphitylated to yield the final 8-Chloro-dG phosphoramidite, which is suitable for use in solid-phase DNA synthesis.

Steady-State Kinetic Analysis of Nucleotide Incorporation

This protocol was used to quantify the efficiency and fidelity of DNA polymerases when bypassing the 8-Cl-dG lesion.

Caption: Experimental workflow for steady-state kinetic analysis of DNA polymerase activity.

Protocol Steps:

-

Substrate Preparation: A DNA template containing a site-specific 8-Cl-dG lesion is annealed to a 5'-radiolabeled primer.

-

Reaction Initiation: The nucleotidyl transfer reactions are initiated by adding the DNA polymerase (e.g., human pol β) to a solution containing the primer-template DNA, a specific dNTP at varying concentrations, and the necessary reaction buffer (typically containing Mg²⁺).

-

Quenching: Reactions are stopped after a set time by adding a gel-loading buffer containing EDTA and formamide.

-

Product Separation: The quenched samples are separated on a high-resolution denaturing urea-polyacrylamide gel.

-

Quantification: The amount of product (extended primer) is quantified using a PhosphorImager.

-

Kinetic Parameter Calculation: The reaction rates at different dNTP concentrations are fitted to the Michaelis-Menten equation to determine the kinetic parameters kcat (turnover number) and Km (Michaelis constant). The efficiency of nucleotide insertion is then calculated as the ratio kcat/Km.

Two-Phased Polyacrylamide Gel Electrophoresis (PAGE) for Miscoding Analysis

This method was employed to accurately quantify the types and frequencies of nucleotide insertions and deletions opposite the 8-Cl-dG lesion.

-

Primer Extension Reaction: A primer extension reaction is performed with a DNA template containing 8-Cl-dG, a specific human DNA polymerase (e.g., pol α, κ, or η), and all four dNTPs.

-

First-Dimension Separation: The products of the primer extension reaction are separated on a denaturing polyacrylamide gel. This separates the DNA fragments based on their size (i.e., full-length products vs. products with deletions).

-

Second-Dimension Separation: A gel slice containing the fully extended product band is excised and placed atop a second, non-denaturing polyacrylamide gel containing a DNA-binding agent. The electrophoresis is then run in the second dimension. This separates the DNA fragments based on their sequence composition, as different base pairs at the lesion site will affect the DNA's mobility.

-

Quantification: The separated spots on the second-dimension gel, each corresponding to a different nucleotide incorporated opposite 8-Cl-dG, are quantified to determine the miscoding frequency and specificity.

Conclusion

The early studies on the genotoxicity of this compound and its deoxyribonucleoside derivative have been instrumental in establishing this DNA lesion as a significant source of mutations, particularly in the context of chronic inflammation. The research clearly demonstrates that 8-Cl-dG is a promutagenic adduct that can lead to G-to-C transversions and other errors during DNA replication. The specific mutagenic outcome is highly dependent on the DNA polymerase encountering the lesion. These foundational findings provide a critical framework for understanding the molecular mechanisms linking inflammation to cancer and for the development of potential therapeutic and preventative strategies.

References

Exploring the Interactome of 8-Chloroguanosine-Modified DNA: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Chloro-2'-deoxyguanosine (8-Cl-dG) is a significant DNA lesion resulting from the reaction of hypochlorous acid (HOCl) with guanine.[1][2][3] HOCl is produced endogenously by myeloperoxidase in neutrophils during inflammatory processes, linking chronic inflammation to carcinogenesis.[1][2] The presence of 8-Cl-dG in DNA is promutagenic, primarily causing G to C transversion mutations, as it can be bypassed by various DNA polymerases with differing fidelity. Understanding the complete set of protein interactions (the interactome) with DNA containing this lesion is crucial for elucidating the cellular response to this type of damage and for developing potential therapeutic strategies.

This technical guide summarizes the known protein interactions with 8-Cl-dG-modified DNA, proposes a comprehensive strategy for identifying the complete interactome, provides detailed experimental protocols, and discusses the potential signaling pathways involved.

Known Protein Interactions with 8-Cl-dG DNA

The primary proteins known to directly interact with 8-Cl-dG within a DNA strand are DNA polymerases during the process of translesion synthesis (TLS). The fidelity of nucleotide incorporation opposite 8-Cl-dG varies among different polymerases.

DNA Polymerase Interactions and Miscoding Frequencies

Studies have investigated the efficiency and fidelity of nucleotide insertion opposite an 8-Cl-dG lesion by various human DNA polymerases. The results indicate that while some polymerases predominantly insert the correct nucleotide (dCMP), others exhibit significant misincorporation, leading to mutations.

| DNA Polymerase | Predominant Insertion | Miscoding Frequency/Specificity | Reference |

| Human DNA Polymerase β (pol β) | dCTP | dGTP incorporation is only 15-fold less efficient than dCTP. | |

| Human DNA Polymerase α (pol α) | dCMP | Exclusively incorporates dCMP. | |

| Human DNA Polymerase κ (pol κ) | dCMP | Promotes one-base deletion (6.4%), dGMP misincorporation (5.5%), dAMP misincorporation (3.7%), and dTMP misincorporation (3.5%). | |

| Human DNA Polymerase η (pol η) | dCMP | Readily bypasses the lesion with exclusive dCMP incorporation. |

Strategy for Elucidating the 8-Cl-dG DNA Interactome

To identify the full spectrum of proteins that recognize and bind to 8-Cl-dG-modified DNA, a robust and unbiased proteomics approach is required. The most common and effective method is affinity purification followed by mass spectrometry (AP-MS). This strategy involves using a synthetic DNA bait containing the 8-Cl-dG lesion to "pull down" interacting proteins from a cellular extract.

Experimental Workflow

The proposed workflow for identifying the 8-Cl-dG interactome is depicted in the following diagram. This process involves the synthesis of biotinylated DNA probes (with and without the 8-Cl-dG modification), incubation with nuclear cell extracts, affinity capture of protein-DNA complexes, and identification of bound proteins by mass spectrometry.

References

- 1. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Miscoding properties of 8-chloro-2'-deoxyguanosine, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Ultrasensitive Detection of 8-Chloroguanosine in Biological Samples by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 8-Chloroguanosine (8-Cl-G) in biological matrices such as plasma, urine, and tissue homogenates. This compound is a significant biomarker of myeloperoxidase (MPO) activity and inflammation-induced DNA and RNA damage. The presented protocol provides detailed procedures for sample preparation, LC-MS/MS analysis, and data acquisition, enabling researchers to accurately measure this key biomarker in various research and drug development applications.

Introduction

Chronic inflammation is a critical factor in the pathogenesis of numerous diseases, including cancer and cardiovascular conditions. During inflammatory processes, the enzyme myeloperoxidase (MPO), released by neutrophils, catalyzes the formation of hypochlorous acid (HOCl). HOCl can subsequently react with biological molecules, including nucleic acids, leading to the formation of chlorinated nucleosides. This compound (8-Cl-G) is a major product of this reaction and serves as a specific biomarker for MPO-driven oxidative damage.[1] Accurate and sensitive detection of 8-Cl-G is therefore crucial for understanding the role of inflammation in disease and for the development of novel therapeutic interventions. This application note provides a comprehensive LC-MS/MS protocol for the reliable quantification of 8-Cl-G in diverse biological samples.

Experimental

Materials and Reagents

-